
N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H29N5O5S and its molecular weight is 511.6. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Development of Aromatic Polyimides : Butt et al. (2005) synthesized novel diamines including 4,4-(aminopheyloxy) phenyl-4-aminobenzamide and polymerized them with various dianhydrides. These polymers displayed high solubility in organic solvents and had degradation temperatures ranging from 240°C to 550°C, indicating potential use in high-temperature applications (Butt et al., 2005).
Antibacterial and Anti-HIV Agents : Patel and Chikhalia (2006) synthesized compounds including 3,4-dimethoxy-l-[{(2-aryl/alkyl amino)-2-oxoethyl} amino]-ethylbenzene and tested them for antibacterial and anti-HIV activities. These compounds showed promise in treating various microorganisms, highlighting their potential in pharmaceutical research (Patel & Chikhalia, 2006).
Chemical Reactions and Interactions
Bioreductive Drug Analysis : Palmer et al. (1995) studied the reductive chemistry of a novel hypoxia-selective cytotoxin, which shares structural similarities with the queried compound. They investigated the cytotoxicity of various reduced derivatives, contributing to the understanding of bioreductive drugs (Palmer et al., 1995).
Fluorescent Probe Development : Wang et al. (2012) developed a reaction-based fluorescent probe using a similar compound structure for detecting thiophenols. This innovation is significant in chemical, biological, and environmental sciences for sensitive and selective detection techniques (Wang et al., 2012).
Pharmaceutical Research
Anticancer Agent Synthesis : Theoclitou et al. (2011) discovered a kinesin spindle protein inhibitor from a series of novel inhibitors, demonstrating excellent biochemical potency and pharmaceutical properties suitable for cancer treatment (Theoclitou et al., 2011).
Antimicrobial and Antioxidant Evaluation : Kumar et al. (2011) synthesized 2,3-disubstituted quinazoline-4(3H)-ones and evaluated their antimicrobial and antioxidant potentials. These compounds exhibited significant inhibitory action against bacterial strains and demonstrated profound antioxidant potential (Kumar et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-butylaniline with ethyl 2-bromoacetate to form the intermediate, which is then reacted with thiourea to form the thioamide. The thioamide is then reacted with 3,4-dimethoxybenzoyl chloride to form the final product.", "Starting Materials": [ "4-butylaniline", "ethyl 2-bromoacetate", "thiourea", "3,4-dimethoxybenzoyl chloride" ], "Reaction": [ "Step 1: 4-butylaniline is reacted with ethyl 2-bromoacetate in the presence of a base to form the intermediate.", "Step 2: The intermediate is then reacted with thiourea in the presence of a base to form the thioamide.", "Step 3: The thioamide is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the final product." ] } | |
Numéro CAS |
868227-00-3 |
Nom du produit |
N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide |
Formule moléculaire |
C25H29N5O5S |
Poids moléculaire |
511.6 |
Nom IUPAC |
N-[4-amino-2-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H29N5O5S/c1-4-5-6-15-7-10-17(11-8-15)27-20(31)14-36-25-29-22(26)21(24(33)30-25)28-23(32)16-9-12-18(34-2)19(13-16)35-3/h7-13H,4-6,14H2,1-3H3,(H,27,31)(H,28,32)(H3,26,29,30,33) |
Clé InChI |
ZMAMVPDTENMPSY-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



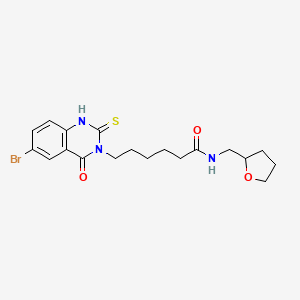
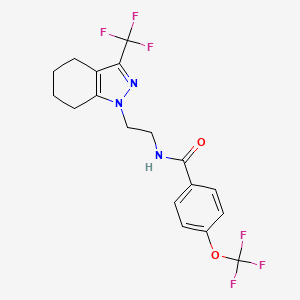
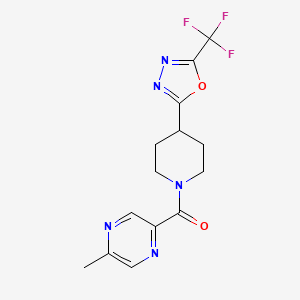
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(methylthio)benzamide](/img/structure/B2843894.png)
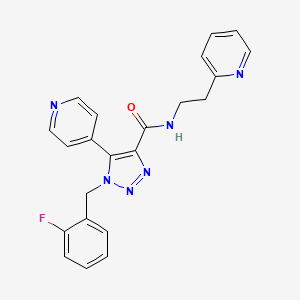
![5-{[2-(Trifluoromethyl)-1,3-thiazolidin-3-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2843896.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2843897.png)
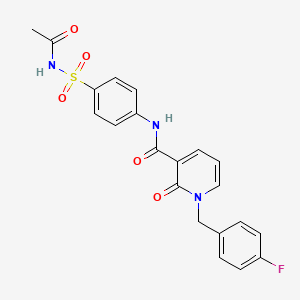
![4-[1-(2-Morpholin-4-ylethyl)pyrazole-4-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2843899.png)

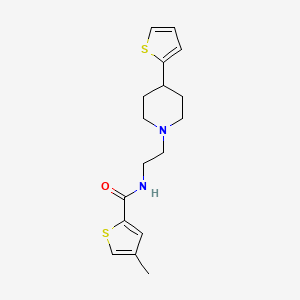
![N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2843903.png)
![8-methyl-3-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium iodide](/img/structure/B2843904.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2843910.png)